
Utreloxastat Administration in Animal Models of
ALS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Utreloxastat

Cat. No.: B10831238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature does not contain detailed quantitative data from

preclinical efficacy studies of Utreloxastat (PTC857) in animal models of Amyotrophic Lateral

Sclerosis (ALS). The following application notes and protocols are based on the known

mechanism of Utreloxastat as a 15-lipoxygenase (15-LOX) inhibitor and established

methodologies for preclinical ALS research. The data presented in the tables are illustrative

and for guidance purposes only.

Introduction
Utreloxastat (PTC857) is an orally bioavailable small molecule that functions as a potent

inhibitor of 15-lipoxygenase (15-LOX).[1] In the context of neurodegenerative diseases like

ALS, the inhibition of 15-LOX is a therapeutic strategy aimed at mitigating oxidative stress and

preventing ferroptosis, an iron-dependent form of programmed cell death implicated in motor

neuron degeneration.[1] Reactive oxygen species (ROS) upregulate 15-LOX, which in turn

leads to the production of lipid peroxides that increase oxidative stress, activate pro-

inflammatory glial cells, and ultimately cause ferroptosis.[1] Utreloxastat is designed to block

this pathway, thereby potentially slowing or preventing neurodegeneration.[1][2]

While promising preclinical studies in multiple animal models were cited as the basis for

advancing Utreloxastat into human clinical trials, the specific outcomes of these studies are

not detailed in the available literature.[2] Utreloxastat was investigated in a Phase 2 clinical
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trial (CARDINALS) for ALS but failed to meet its primary and secondary endpoints, leading to

the discontinuation of its development for this indication.[3][4]

These notes provide a framework for designing and executing preclinical studies of 15-LOX

inhibitors, such as Utreloxastat, in established animal models of ALS.

Data Presentation: Illustrative Preclinical Data
The following tables represent the types of quantitative data that would be collected in a

preclinical study of a 15-LOX inhibitor in an ALS animal model, such as the SOD1-G93A

mouse.

Table 1: Effect of a 15-LOX Inhibitor on Survival and Motor Function in SOD1-G93A Mice

(Illustrative Data)

Treatment
Group

N
Median
Survival
(Days)

Onset of Motor
Deficits (Days)

Rotarod
Performance
(Seconds at
Day 100)

Vehicle Control 20 130 ± 5 90 ± 4 45 ± 10

15-LOX Inhibitor

(Low Dose)
20 140 ± 6 98 ± 5 75 ± 12*

15-LOX Inhibitor

(High Dose)
20 148 ± 5 105 ± 4 100 ± 15**

Wild-Type

Control
20 N/A N/A 180 ± 20

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. This data

is for illustrative purposes only.

Table 2: Effect of a 15-LOX Inhibitor on Biomarkers in SOD1-G93A Mice at 120 Days of Age

(Illustrative Data)
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Treatment Group

Plasma
Neurofilament
Light Chain (NfL)
(pg/mL)

Spinal Cord 15-
LOX Activity (% of
Vehicle)

Spinal Cord
Malondialdehyde
(MDA) (nmol/mg
protein)

Vehicle Control 5500 ± 800 100 ± 10 2.5 ± 0.4

15-LOX Inhibitor (High

Dose)
2500 ± 500 30 ± 8 1.2 ± 0.3**

Wild-Type Control 400 ± 100 25 ± 5 0.8 ± 0.2

*Data are presented as mean ± SEM. *p<0.01 compared to Vehicle Control. This data is for

illustrative purposes only.

Experimental Protocols
The following are detailed methodologies for key experiments to evaluate a 15-LOX inhibitor in

an ALS animal model.

Animal Model and Husbandry
Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (B6SJL-

Tg(SOD1*G93A)1Gur/J).[5]

Source: The Jackson Laboratory.

Breeding: Mate transgenic males with B6SJL F1 hybrid females.[5]

Genotyping: Identify transgenic offspring via PCR analysis of tail-tip DNA.[5]

Controls: Use non-transgenic wild-type littermates as controls.[5]

Housing: House animals under a 12:12 hour light-dark cycle with ad libitum access to food

and water.[5]

Group Size: A minimum of 15-20 animals per group is recommended to achieve statistical

power.
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Drug Formulation and Administration
Formulation: Based on its clinical use, Utreloxastat would likely be formulated as an oral

solution. A common vehicle for oral administration in mice is 0.5% methylcellulose in sterile

water.

Dosage: While specific preclinical doses for Utreloxastat are not published, dosing would be

determined by pharmacokinetic and tolerability studies. For a proof-of-concept study, a range

of doses (e.g., 10, 30, and 100 mg/kg) could be evaluated.

Administration: Administer the drug or vehicle solution orally via gavage once or twice daily.

The clinical trials for Utreloxastat used twice-daily dosing.[3]

Treatment Period: Begin administration at a pre-symptomatic stage (e.g., 60 days of age)

and continue until the experimental endpoint.

Behavioral and Motor Function Assessment
Rotarod Test:

Apparatus: An accelerating rotarod treadmill for mice.

Protocol: Acclimate mice to the apparatus for 2-3 days prior to testing. During testing,

place the mouse on the rotating rod, which accelerates from 4 to 40 RPM over 5 minutes.

Record the latency to fall. Perform three trials per mouse and average the results.

Frequency: Test weekly or bi-weekly starting from 70 days of age.

Hanging Wire Test:

Apparatus: A wire cage lid suspended above a padded surface.

Protocol: Allow the mouse to grip the wire mesh with its forepaws and then invert the lid.

Record the time until the mouse falls, with a cut-off time of 60-120 seconds.

Frequency: Test weekly or bi-weekly.

Grip Strength:
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Apparatus: A grip strength meter with a wire grid.

Protocol: Allow the mouse to grasp the grid with its forelimbs and/or all four limbs and

gently pull it away horizontally until it releases its grip. Record the peak force.

Frequency: Test weekly or bi-weekly.

Disease Onset and Survival:

Onset: Defined as the age at which a mouse shows the first signs of motor impairment,

such as hindlimb tremor or a consistent decline in rotarod performance.

Endpoint: The endpoint is typically defined as the inability of the mouse to right itself within

30 seconds of being placed on its side, which is considered a surrogate for late-stage

paralysis.[6]

Biomarker and Histological Analysis
Sample Collection: At the experimental endpoint, collect blood via cardiac puncture and

perfuse the animals with saline followed by 4% paraformaldehyde. Harvest the brain and

spinal cord.

Plasma Neurofilament Light Chain (NfL) Analysis:

Rationale: NfL is a biomarker of neuronal damage and its levels in plasma and CSF are

elevated in ALS patients and animal models.[7][8][9]

Method: Measure NfL concentrations in plasma using a sensitive immunoassay, such as a

Single Molecule Array (Simoa) assay.

Histology and Immunohistochemistry:

Tissue Processing: Post-fix the spinal cord in 4% PFA, cryoprotect in sucrose, and section

on a cryostat.

Staining:

Nissl Staining: To quantify motor neuron loss in the ventral horn of the spinal cord.
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Immunohistochemistry: Use antibodies against markers such as choline

acetyltransferase (ChAT) for motor neurons, Iba1 for microglia, and GFAP for astrocytes

to assess neuroinflammation.

Biochemical Assays:

Tissue Homogenization: Homogenize fresh-frozen spinal cord tissue.

15-LOX Activity Assay: Measure the enzymatic activity of 15-LOX in spinal cord lysates to

confirm target engagement.

Lipid Peroxidation Assay: Quantify levels of malondialdehyde (MDA) or 4-hydroxynonenal

(4-HNE) as markers of oxidative stress.
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Utreloxastat's inhibitory action on the 15-LOX pathway.
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Experimental workflow for preclinical testing in an ALS mouse model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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